molecular formula C17H18FN5 B2753978 1-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]benzotriazole CAS No. 301194-20-7

1-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]benzotriazole

Cat. No. B2753978
CAS RN: 301194-20-7
M. Wt: 311.364
InChI Key: OHIKBXUXSUVOOZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in various studies. For instance, the synthesis of Olaparib, a poly ADP ribose polymerase (PARP) inhibitor useful in the treatment of cancers, involves a similar structure . Another study describes the synthesis of a series of analogues of a compound with a similar structure .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 4-fluorobenzylpiperazine moiety . Further details about the molecular structure can be obtained from NMR data .

Scientific Research Applications

Molecular Structure Analysis

  • Study on Crystal and Molecular Structure : An X-ray analysis was conducted to determine the crystal and molecular structure of a similar compound, showing the benzimidazole ring nearly planar and a significant dihedral angle with the fluorophenyl ring. This study aids in understanding the compound's molecular interactions (Oezbey et al., 1998).

Biological Activity and Receptor Affinity

  • Central Nervous System Agents and Receptor Antagonism : A study synthesized a set of piperazines containing a terminal benzotriazole fragment and evaluated their affinity for 5-HT1A and 5-HT2 receptors, demonstrating the role of benzotriazole in receptor affinity (Mokrosz et al., 1994).
  • Synthesis and Pharmacological Profile of Piperazine Derivatives : Analogues of 1-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]benzotriazole were synthesized and evaluated for their antiserotonergic, antiadrenergic, and antihistaminic activities, indicating their potential in pharmacological applications (Caliendo et al., 1993).

Antimicrobial and Antifungal Activities

  • Antimycobacterial Activity of Fluorinated Compounds : The study synthesized fluorinated benzothiazolo imidazole compounds and evaluated their antimicrobial activities, highlighting the potential of such compounds in addressing bacterial infections (Sathe et al., 2011).
  • Synthesis and Evaluation of Antifungal Activity : A study focusing on benzimidazole, benzotriazole, and aminothiazole derivatives showed potential antifungal activities against various species, indicating the applicability of such compounds in antifungal treatments (Khabnadideh et al., 2012).

Synthesis and Characterization for Biological Applications

  • Microwave-Assisted Synthesis for Biological Activities : The study involved the synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties and investigated their biological activities, demonstrating the use of such compounds in medicinal chemistry (Başoğlu et al., 2013).

X-ray Diffraction Studies and Biological Evaluation

  • X-ray Diffraction and Antibacterial Activity : A study synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate and evaluated its antibacterial and anthelmintic activity, contributing to the understanding of the compound's biological efficacy (Sanjeevarayappa et al., 2015).

properties

IUPAC Name

1-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN5/c18-14-5-7-15(8-6-14)22-11-9-21(10-12-22)13-23-17-4-2-1-3-16(17)19-20-23/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHIKBXUXSUVOOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CN2C3=CC=CC=C3N=N2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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